molecular formula C13H16ClN B12740530 N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (R)- CAS No. 136314-72-2

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (R)-

Cat. No.: B12740530
CAS No.: 136314-72-2
M. Wt: 221.72 g/mol
InChI Key: DWMQCWYIMZWFPL-BTQNPOSSSA-N
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Description

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, ®- is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, ®- typically involves the reaction of N-methyl-1-indanamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then purified and converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, ®- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit amine oxidase, affecting the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-2-propynyl-1-indanamine hydrochloride, ®- is unique due to its specific stereochemistry and the presence of the propargyl group.

Properties

CAS No.

136314-72-2

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H/t13-;/m1./s1

InChI Key

DWMQCWYIMZWFPL-BTQNPOSSSA-N

Isomeric SMILES

CN(CC#C)[C@@H]1CCC2=CC=CC=C12.Cl

Canonical SMILES

CN(CC#C)C1CCC2=CC=CC=C12.Cl

Origin of Product

United States

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